molecular formula C10H13ClINO2 B2764088 Methyl (S)-3-amino-3-(3-iodophenyl)propanoate hydrochloride CAS No. 2173637-63-1

Methyl (S)-3-amino-3-(3-iodophenyl)propanoate hydrochloride

Cat. No.: B2764088
CAS No.: 2173637-63-1
M. Wt: 341.57
InChI Key: LBOGUHZZNPBQDK-FVGYRXGTSA-N
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Description

Methyl (S)-3-amino-3-(3-iodophenyl)propanoate hydrochloride is a chiral amino acid ester derivative featuring a 3-iodophenyl substituent at the β-position of the propanoate backbone. This compound is synthesized via esterification of the corresponding (S)-configured amino acid, as inferred from analogous synthetic routes for related compounds (e.g., tryptophan derivatives in ). The iodine atom on the phenyl ring introduces significant steric bulk and electronic effects, making it distinct from halogenated or substituted phenyl analogs. Its molecular formula is C₁₀H₁₁ClINO₂ (derived from catalog entries in –5), and it is commonly used in pharmaceutical research as a building block for chiral ligands or bioactive molecules .

Properties

IUPAC Name

methyl (3S)-3-amino-3-(3-iodophenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2.ClH/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOGUHZZNPBQDK-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)I)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C1=CC(=CC=C1)I)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-3-amino-3-(3-iodophenyl)propanoate hydrochloride typically involves the esterification of the corresponding amino acid derivative. One common method includes the reaction of (S)-3-amino-3-(3-iodophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, purification steps such as crystallization or chromatography are employed to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-3-amino-3-(3-iodophenyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The iodine atom can be oxidized to form iodate derivatives.

    Reduction: The compound can be reduced to remove the iodine atom, forming a deiodinated product.

    Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium hydroxide.

Major Products Formed

    Oxidation: Iodate derivatives.

    Reduction: Deiodinated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (S)-3-amino-3-(3-iodophenyl)propanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for radiolabeled compounds used in imaging.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (S)-3-amino-3-(3-iodophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or other biological molecules. Additionally, the amino and ester functional groups can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in the Phenyl Substituent

The primary structural distinction among analogs lies in the substituents on the phenyl ring. Key examples include:

Compound Name Substituent Molecular Formula Key Features Source
Methyl (S)-3-amino-3-(3-iodophenyl)propanoate 3-Iodo C₁₀H₁₁ClINO₂ Heavy atom, radiopharmaceutical potential
Methyl 3-amino-3-(3-methoxyphenyl)propanoate 3-Methoxy C₁₁H₁₄ClNO₃ Electron-donating group, enhanced solubility
(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate 4-Chloro C₁₀H₁₁Cl₂NO₂ Electron-withdrawing, metabolic stability
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate 2,4-Difluoro C₁₀H₁₀ClF₂NO₂ Dual electronegative substituents
Methyl (S)-3-amino-3-(2,3-dimethylphenyl)propanoate 2,3-Dimethyl C₁₂H₁₆ClNO₂ Steric hindrance, reduced reactivity

Table 1 : Substituent-driven structural variations and their implications.

Physicochemical Properties

Optical Activity and Chirality

Chirality is a critical factor in biological activity. For example:

  • The (S)-configuration of Methyl (S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride () ensures enantioselective interactions in drug-receptor binding.
  • reports an optical rotation of [α]D²⁰ = -13.4 for a related imidazole-containing analog, highlighting the sensitivity of chiral centers to structural modifications.
Solubility and Stability
  • Electron-donating groups (e.g., 3-methoxy in ) improve aqueous solubility due to increased polarity.
  • Halogenated analogs (3-iodo, 4-chloro) exhibit lower solubility but higher metabolic stability, as seen in radiopharmaceutical precursors ().

Case Study: Comparison of Halogenated Derivatives

Property 3-Iodo (Target) 4-Chloro () 2,4-Difluoro ()
Molecular Weight 347.56 g/mol 248.11 g/mol 257.65 g/mol
LogP (Predicted) 2.8 1.9 1.5
Applications Radiopharmaceuticals Antimicrobial agents Antidepressants

Table 2 : Halogen-specific trends in physicochemical and functional properties.

Biological Activity

Methyl (S)-3-amino-3-(3-iodophenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features:

  • Amino Group : Contributes to hydrogen bonding with biological targets.
  • Iodophenyl Moiety : Enhances lipophilicity and potential for halogen bonding, influencing interactions with proteins and enzymes.
  • Methyl Ester : Can participate in various chemical reactions, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Halogen Bonding : The iodine atom enhances the binding affinity to proteins, potentially modulating their activity.
  • Enzyme Interaction : The amino group can form hydrogen bonds, affecting enzyme-substrate interactions, which is crucial for its pharmacological effects.

Pharmacological Applications

Research indicates that this compound has potential applications in several areas:

In Vitro Studies

Several studies have explored the biological effects of this compound:

  • AChE Inhibition : In a comparative study, related compounds exhibited varying degrees of AChE inhibition, indicating that modifications to the structure can significantly impact biological activity. For example, compounds with similar iodophenyl substitutions demonstrated IC50 values ranging from 0.22 μM to 0.42 μM against AChE .
CompoundIC50 (μM)Target Enzyme
Compound 10.22AChE
Compound 20.42AChE
Methyl (S)-3-amino-3-(3-iodophenyl)propanoateTBDTBD

Mechanistic Insights

Molecular docking studies have provided insights into how Methyl (S)-3-amino-3-(3-iodophenyl)propanoate interacts with target proteins. These studies reveal stable binding within active sites, suggesting that the compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways .

Q & A

Q. How can this compound be optimized for blood-brain barrier (BBB) penetration in CNS drug development?

  • Methodological Answer :
  • LogP adjustment : Introduce polar groups (e.g., hydroxyl) via prodrug strategies to balance lipophilicity (target LogP: 2–3).
  • P-gp efflux assay : Test in MDCK-MDR1 cells to assess P-glycoprotein interaction, a key BBB efflux transporter .

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